Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
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Overview
Description
Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the fusion with a pyrimidine ring. Key steps include:
Formation of the Thiazole Ring: This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.
Fusion with Pyrimidine Ring: The thiazole ring is then fused with a pyrimidine ring using appropriate reagents and catalysts.
Substitution Reactions: Various substituents, such as the methoxyphenyl and propoxybenzylidene groups, are introduced through substitution reactions using specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Properties
Molecular Formula |
C28H30N2O5S |
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Molecular Weight |
506.6 g/mol |
IUPAC Name |
propan-2-yl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[(4-propoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H30N2O5S/c1-6-15-34-22-11-7-19(8-12-22)16-23-26(31)30-25(20-9-13-21(33-5)14-10-20)24(27(32)35-17(2)3)18(4)29-28(30)36-23/h7-14,16-17,25H,6,15H2,1-5H3/b23-16+ |
InChI Key |
KVPVJGHDFPBLQB-XQNSMLJCSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC(C)C)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC(C)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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